molecular formula C12H14N2OS B2802708 ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone CAS No. 2309591-02-2

((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone

Cat. No. B2802708
CAS RN: 2309591-02-2
M. Wt: 234.32
InChI Key: FPNAFZFKRVJBSE-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone are not available in the sources I found .

Scientific Research Applications

Structural Analysis and Synthesis

The compound, known for its structural complexity, is utilized in structural analysis and synthesis studies. For instance, Paz et al. (2013) explored its polymorphic forms, detailing the molecular structure and intramolecular interactions in different forms of related compounds. The study offers insights into the slight conformational differences and intermolecular interactions that can influence the physical properties of such molecules (Paz et al., 2013).

Biological Activity and Medicinal Chemistry

The compound and its derivatives are of interest in medicinal chemistry, especially for their biological activities. Li et al. (2020) synthesized a series of novel azabicyclo derivatives containing a thiazole moiety and evaluated their nematicidal activities, showing significant bioactivity against pine-wood nematodes (Li et al., 2020). Similarly, Shahana and Yardily (2020) conducted spectral characterization and docking studies on novel compounds with a thiazol-5-yl methanone structure to understand their antibacterial activities (Shahana & Yardily, 2020).

Spectroscopic and Crystallographic Studies

The compound's structural characteristics make it a suitable candidate for spectroscopic and crystallographic studies, aiding in the understanding of molecular geometry and interactions. For instance, Iriepa et al. (2004) synthesized and analyzed a series of carbamates derived from an azabicyclic chloroformate, providing detailed information on molecular conformations and hydrogen bonding patterns (Iriepa et al., 2004).

Chemical Reactions and Mechanisms

The unique structure of the compound also facilitates the study of chemical reactions and mechanisms. Krow et al. (2008) explored the role of Selectfluor in the reactions of azabicyclo[n.2.1]alkane beta-halocarbamic acid esters, highlighting the compound's utility in understanding stereochemistry and reaction kinetics (Krow et al., 2008).

properties

IUPAC Name

(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2OS/c1-8-4-9-2-3-10(5-8)14(9)12(15)11-6-16-7-13-11/h6-7,9-10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPNAFZFKRVJBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone

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